molecular formula C8H4INO2 B14491954 2-Iodobenzoyl isocyanate CAS No. 64628-78-0

2-Iodobenzoyl isocyanate

Cat. No.: B14491954
CAS No.: 64628-78-0
M. Wt: 273.03 g/mol
InChI Key: BNCPQMUBJJUOHP-UHFFFAOYSA-N
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Description

2-Iodobenzoyl isocyanate is an organic compound that contains both an isocyanate group (N=C=O) and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodobenzoyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzoic acid with phosgene (COCl₂) to form 2-iodobenzoyl chloride, which is then treated with an amine to produce the isocyanate . Another method involves the use of triphenylphosphine and 2,3-dichloro-5,6-dicyanobenzoquinone in acetonitrile to convert alcohols to isocyanates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with careful control of reaction conditions to ensure high yield and purity. The use of phosgene, a hazardous reagent, requires stringent safety measures and specialized equipment.

Chemical Reactions Analysis

Types of Reactions

2-Iodobenzoyl isocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Carbamic Acids: Formed from the reaction with water, which further decompose to carbon dioxide and amines.

Mechanism of Action

The mechanism of action of 2-iodobenzoyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack by various functional groups. This reactivity allows it to form stable covalent bonds with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives .

Comparison with Similar Compounds

Similar Compounds

    Phenyl Isocyanate: Contains a phenyl group instead of an iodine-substituted benzene ring.

    Methyl Isocyanate: Contains a methyl group instead of a benzene ring.

    Toluene Diisocyanate: Contains two isocyanate groups attached to a toluene ring.

Uniqueness

2-Iodobenzoyl isocyanate is unique due to the presence of the iodine atom, which can influence its reactivity and the types of reactions it undergoes. The iodine atom can also serve as a handle for further functionalization, making it a versatile reagent in organic synthesis .

Properties

CAS No.

64628-78-0

Molecular Formula

C8H4INO2

Molecular Weight

273.03 g/mol

IUPAC Name

2-iodobenzoyl isocyanate

InChI

InChI=1S/C8H4INO2/c9-7-4-2-1-3-6(7)8(12)10-5-11/h1-4H

InChI Key

BNCPQMUBJJUOHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=C=O)I

Origin of Product

United States

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